![molecular formula C13H12N4O3S B2625461 Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1110717-86-6](/img/structure/B2625461.png)
Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a chemical compound with the CAS Number: 1110717-86-6. It has a molecular weight of 304.33 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Heterocyclic Systems with Triazole and Thiadiazole Fragments
Recent research has emphasized the significance of heterocyclic systems that incorporate triazole and thiadiazole fragments, which have been identified as promising objects in bioorganic and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The synthesis and structural modification of these molecules allow for the exploration of new molecular design directions and the development of hundreds of new compounds with potential analgesic and anti-inflammatory activities. Structure-activity relationship (SAR) analysis, along with molecular docking, aids in optimizing and designing highly active molecules with optimal "drug-like" characteristics, pointing towards their high selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022).
Antibacterial Activity Against Staphylococcus aureus
Triazole-containing hybrids, particularly those incorporating 1,2,4-triazole, have demonstrated potent antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds act as inhibitors of key bacterial enzymes and processes, such as DNA gyrase and topoisomerase IV, offering a potential solution to the growing issue of antibiotic resistance. The development of 1,2,3-triazole and 1,2,4-triazole hybrids has led to clinical applications in treating bacterial infections, underscoring their importance as broad-spectrum antibacterial agents (Li & Zhang, 2021).
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is recognized for its wide range of pharmacological potentials due to its versatility in chemical modification. These compounds have been identified as crucial for the expression of pharmacological activity, exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or oxadiazole cores with various heterocycles has led to a synergistic effect in many cases, indicating their importance as promising structural matrices for new drug-like molecules (Lelyukh, 2019).
Biological Activities of 1,2,4-Triazole Derivatives
The synthesis and biological evaluation of 1,2,4-triazole derivatives have revealed their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This highlights the importance of 1,2,4-triazoles in modern medicinal chemistry and points towards their potential as a source for the development of new therapeutic agents. The diversity of biological activities associated with these compounds makes them a valuable area of research for developing new drugs with improved efficacy and safety profiles (Ohloblina, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties , suggesting potential targets could be involved in these pathways.
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate may interact with its targets to modulate these inflammatory responses.
Biochemical Pathways
Related compounds have been shown to inhibit the nf-kb inflammatory pathway , suggesting that this compound may also affect this pathway.
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Eigenschaften
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-3-20-12(18)11-16-17-10(14-15-13(17)21-11)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJBRCXEOUUDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

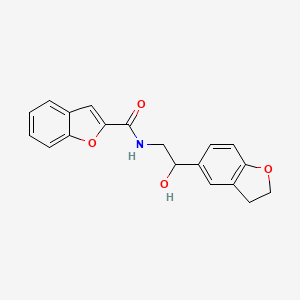

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2625381.png)
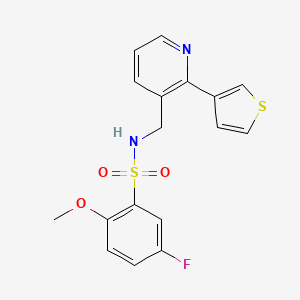
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)
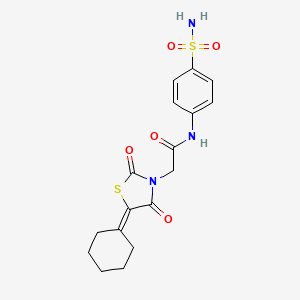
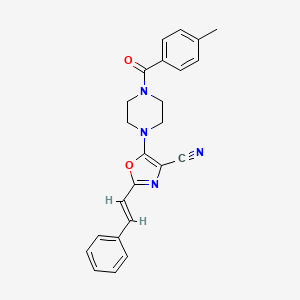
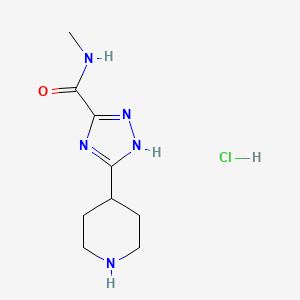
![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)
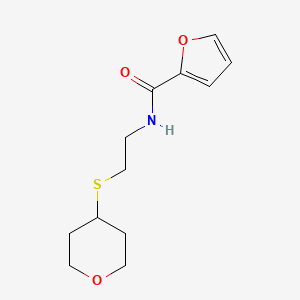
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)